2-benzyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that features both benzhydryl and benzyl groups attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One possible route could involve the alkylation of an indene-dione precursor with benzhydryl and benzyl halides under basic conditions. The reaction conditions might include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE: can be compared with other indene-dione derivatives, such as:
Uniqueness
The uniqueness of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE lies in its dual benzhydryl and benzyl substitutions, which might confer distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C29H22O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-benzhydryl-2-benzylindene-1,3-dione |
InChI |
InChI=1S/C29H22O2/c30-27-24-18-10-11-19-25(24)28(31)29(27,20-21-12-4-1-5-13-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26H,20H2 |
InChI Key |
KEUXENBEHDDXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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